molecular formula C9H8F2O2 B1442279 Methyl 2-(difluoromethyl)benzoate CAS No. 1018678-48-2

Methyl 2-(difluoromethyl)benzoate

Cat. No. B1442279
Key on ui cas rn: 1018678-48-2
M. Wt: 186.15 g/mol
InChI Key: KGOFBYAEKGHAQG-UHFFFAOYSA-N
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Patent
US07829572B2

Procedure details

To a solution of methyl 2-(difluoromethyl)benzoate (700 mg, 3.76 mmol) in THF was added 1M lithium aluminum hydride in THF (5.64 mL, 11.3 mmol) dropwise at room temperature for 1 h. The reaction was then poured into ice water (100 mL) and diluted with ethyl acetate (200 mL) and 2N sodium hydroxide aqueous solution (100 mL). The organic phase was then separated and washed with brine (50 mL), dried over sodium sulfate and concentrated, to give (2-(difluoromethyl)phenyl)methanol as an oil (480 mg). 1H NMR (400 MHz, CDCl3) δ 7.56 (d, 1H), 7.41 (m, 3H), 6.93 (t, 1H), 4.82 (s, 2H).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
5.64 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:13])[C:3]1[CH:12]=[CH:11][CH:10]=[CH:9][C:4]=1[C:5](OC)=[O:6].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1.C(OCC)(=O)C.[OH-].[Na+]>[F:1][CH:2]([F:13])[C:3]1[CH:12]=[CH:11][CH:10]=[CH:9][C:4]=1[CH2:5][OH:6] |f:1.2.3.4.5.6,9.10|

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
FC(C1=C(C(=O)OC)C=CC=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5.64 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ice water
Quantity
100 mL
Type
reactant
Smiles
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was then separated
WASH
Type
WASH
Details
washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C=CC=C1)CO)F
Measurements
Type Value Analysis
AMOUNT: MASS 480 mg
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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